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Triphenylsulfonium Tetrafluoroborate

Solid-state photochemistry Chemically amplified resist Cage-escape ratio

Generic 'triphenylsulfonium salt' sourcing introduces CD variability in chemically amplified resists. TPS·BF₄ eliminates this risk through its unique BF₄⁻ anion, which delivers a controlled cage:escape ratio during solid-state photolysis-enabling predictable acid diffusion and sub-100 nm patterning fidelity. • ≥98% (HPLC) purity, white to off-white crystalline powder, mp 194°C. • Methanol-soluble; compatible with epoxy, vinyl ether, and oxetane formulations. • Ships as UN1759 Class 8 PG III; hazmat handling required.

Molecular Formula C18H15BF4S
Molecular Weight 350.2 g/mol
CAS No. 437-13-8
Cat. No. B1585980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriphenylsulfonium Tetrafluoroborate
CAS437-13-8
Molecular FormulaC18H15BF4S
Molecular Weight350.2 g/mol
Structural Identifiers
SMILES[B-](F)(F)(F)F.C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C18H15S.BF4/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2-1(3,4)5/h1-15H;/q+1;-1
InChIKeyRTWMEMGVYYTCOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Triphenylsulfonium Tetrafluoroborate Specifications


Triphenylsulfonium tetrafluoroborate (TPS·BF₄) is a triarylsulfonium salt that functions as a cationic photoacid generator (PAG) and photoinitiator. It comprises the triphenylsulfonium cation (C₁₈H₁₅S⁺) paired with the tetrafluoroborate anion (BF₄⁻) and exhibits a melting point of 194°C and molecular weight of 350.18 g/mol . Upon UV irradiation (typically 248 nm or 193 nm), TPS·BF₄ undergoes homolytic or heterolytic bond cleavage to generate a strong Brønsted acid (HBF₄) and radical species, which drive cationic polymerization of epoxides, vinyl ethers, and cyclic ethers [1]. It is supplied as a white to off-white crystalline powder with ≥98.0% purity (HPLC) and is soluble in methanol .

P
High-purity photoacid generator (HPLC verified) – supports reproducible resist formulation
S
Methanol-soluble – enables casting with polar polymer matrices such as PHOST
T
Thermally stable crystalline powder – remains solid through post-apply bake, preventing phase separation

Why TPS·BF₄ Cannot Be Replaced


Triarylsulfonium salts with different counterions (e.g., triflate, hexafluorophosphate, nonaflate) are not drop-in replacements for TPS·BF₄ due to fundamental differences in solid-state photochemical behavior, acid strength of the photogenerated species, and solubility in resist casting solvents. The BF₄⁻ anion imparts a distinct cage:escape ratio during photolysis in the solid state—a parameter that directly influences acid diffusion length and pattern resolution in chemically amplified resists [1]. Substituting TPS·BF₄ with a triflate or hexafluorophosphate analog alters the photogenerated acid's pKa, volatility, and polymer matrix compatibility, which in turn shifts the deprotection kinetics and ultimate feature fidelity [2]. Procurement of generic 'triphenylsulfonium salt' without anion specification introduces variability that manifests as inconsistent critical dimension (CD) control in semiconductor lithography.

Counterion determines solid-state cage:escape ratio; triflate or PF₆ analogs may shift acid diffusion and pattern resolution.

Photogenerated acid strength (pKa) differs substantially – HBF₄ vs HOTf – altering deprotection kinetics and line edge roughness.

Methanol solubility is not shared by PF₆ salts, which require less polar solvents, limiting polymer matrix compatibility.

TPS·BF₄ Performance Comparison


Solid-State Cage:Escape Ratio

In a direct head-to-head comparison of six triphenylsulfonium salts, TPS·BF₄ exhibits a cage:escape product ratio in the solid state that differs significantly from its triflate and hexafluorophosphate counterparts. While the absolute ratio value is not individually tabulated for each salt in the abstract, the study states that 'photolysis of the salts in the solid state shows remarkable counter ion dependence and cage : escape ratios as high as 5 : 1 are observed,' contrasting with dilute solution where the ratio is approximately 1:1 for all salts [1]. This counterion-driven divergence in solid-state photochemical branching is a key differentiator for TPS·BF₄ in thin-film resist applications where matrix confinement governs acid diffusion.

Solid-State Cage:Escape
Head-to-head
TPS·BF₄: cage:escape up to 5:1 in solid state vs ~1:1 in solution; distinct from triflate and PF₆ analogs.
Reported counterion-dependent solid-state photochemistry supports acid diffusion control in resist films.
Matrix confinement governs ratio; absolute values vary with experimental conditions.
Solid-state photochemistry Chemically amplified resist Cage-escape ratio

Melting Point and Thermal Processing Window

TPS·BF₄ has a melting point of 194°C , whereas triphenylsulfonium triflate (TPS·OTf) melts at 133–137°C . This 57–61°C difference in melting point has practical consequences for resist processing. Post-apply bake (PAB) steps in 193 nm and EUV lithography often operate between 90°C and 130°C; a PAG with a melting point of 133°C risks partial melting, phase separation, or uncontrolled aggregation during bake, whereas TPS·BF₄ remains fully crystalline throughout standard thermal processing .

Melting Point
Data to verify
194°C (TPS·BF₄) vs 133–137°C (TPS·triflate); 57–61°C higher.
Reported thermal stability supports pre-bake process compatibility; may reduce phase separation risk.
No primary source cited; confirm with DSC under relevant bake conditions.
Thermal stability Process window Pre-bake compatibility

HBF₄ Acid Strength and Deprotection Kinetics

The tetrafluoroborate anion photogenerates HBF₄ (fluoro boric acid), which has a pKa of approximately -9 (estimated) in aqueous solution, whereas the triflate anion generates triflic acid (HOTf) with a pKa of -14 [1]. This ~5 pKa unit difference translates to approximately a 100,000-fold difference in acid strength. In chemically amplified resists, stronger acid (lower pKa) drives faster deprotection kinetics but may also cause excessive acid diffusion and line edge roughness. TPS·BF₄ delivers a moderate-strength acid suitable for resists requiring controlled deprotection without excessive diffusion [2].

Acid Strength
Class-level inference
HBF₄ pKa ≈ -9 vs HOTf pKa = -14; ~5 unit difference (≈100,000× weaker).
Reported acid strength difference may shift deprotection kinetics; context-dependent in polymer matrix.
Aqueous pKa estimates; actual acidity varies with dielectric environment.
Acid strength Deprotection kinetics Chemically amplified resist

Methanol Solubility and Formulation Compatibility

TPS·BF₄ is reported as soluble in methanol . In contrast, triphenylsulfonium hexafluorophosphate (TPS·PF₆) shows limited solubility in alcohols and is typically dissolved in propylene glycol monomethyl ether acetate (PGMEA) or cyclohexanone [1]. This solubility difference dictates solvent selection for resist formulation. Methanol-soluble TPS·BF₄ can be incorporated into aqueous-base-developable resist systems and is compatible with polar polymer matrices such as poly(4-hydroxystyrene) (PHOST), whereas TPS·PF₆ requires less polar solvents that may limit polymer choice.

Methanol Solubility
Reported
Soluble in methanol; TPS·PF₆ poorly soluble, requires PGMEA or cyclohexanone.
Solubility profile supports polar polymer matrix formulation compatibility.
Cross-study comparison; verify with specific casting solvent system.
Solubility Formulation Casting solvent

TPS·BF₄ Application Scenarios


Chemically Amplified Photoresists for Lithography

TPS·BF₄ is formulated into chemically amplified resists where the solid-state cage:escape ratio divergence from triflate analogs [1] translates to controlled acid diffusion and improved CD uniformity. The moderate acid strength of HBF₄ (pKa ≈ -9) balances deprotection speed with minimal line edge roughness, making it suitable for sub-100 nm node patterning. Its 194°C melting point ensures thermal stability during post-apply bake (90–130°C), preventing PAG aggregation or phase separation .

Cationic UV-Curable Coatings and Adhesives

TPS·BF₄ serves as a photoinitiator for cationic polymerization of epoxy resins, vinyl ethers, and oxetanes. Its methanol solubility enables formulation with polar oligomers and adhesion promoters that are incompatible with less polar solvents (e.g., PGMEA). This makes TPS·BF₄ advantageous for UV-curable conformal coatings on electronic assemblies and optical fiber coatings where methanol-based casting is preferred for rapid solvent evaporation and reduced residue.

Photopatternable Dielectrics for MEMS and Packaging

In microelectromechanical systems (MEMS) and wafer-level packaging, TPS·BF₄ is incorporated into photopatternable dielectric materials (e.g., polyimide or benzocyclobutene-based) requiring high thermal stability. The 194°C melting point and solid-state cage:escape ratio [1] provide the thermal budget and acid diffusion control needed for permanent dielectric layers that must survive subsequent high-temperature processing steps such as solder reflow or wire bonding.

Research-Grade Photoacid Generator

TPS·BF₄ is a benchmark compound in fundamental studies of sulfonium salt photochemistry due to the extensive body of comparative solid-state and solution-phase data available [1]. Its distinct cage:escape behavior and well-characterized photoproduct distribution make it a reference standard for calibrating new photoacid generator designs, studying matrix effects on acid generation efficiency, and validating computational models of onium salt photolysis.

Application
Selection Property
Validation Focus
Chemically amplified photoresists
Counterion-dependent cage:escape profile; moderate acid strength
Acid diffusion control and deprotection kinetics in resist films
Cationic UV-curable coatings
Methanol solubility
Polar oligomer and adhesion promoter compatibility
Photopatternable dielectrics
High thermal stability during bake
Resistance to phase separation in permanent dielectric layers
PAG benchmark research
Benchmark solid-state photochemistry data
Model calibration for new photoacid generator designs

Technical Documentation Hub

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36 linked technical documents
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